molecular formula C10H7F2NO3 B13017574 Methyl 3,3-difluoro-2-oxoindoline-6-carboxylate CAS No. 1393540-51-6

Methyl 3,3-difluoro-2-oxoindoline-6-carboxylate

Cat. No.: B13017574
CAS No.: 1393540-51-6
M. Wt: 227.16 g/mol
InChI Key: JVWXHMMOWOCTJH-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoro-2-oxoindoline-6-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is particularly interesting due to its unique structure, which includes a difluoro group and an oxoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-difluoro-2-oxoindoline-6-carboxylate typically involves the reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with ethyl bromodifluoroacetate. The product is then refluxed in acetonitrile with methyl iodide for 24 hours, yielding the desired compound in good yields . Another method involves the use of sodium formaldehyde sulfoxylate in an aqueous solution of N,N-dimethylformamide and water, leading to intramolecular radical cyclization and formation of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxindole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.

    Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles and indolines, which can have significant biological and chemical properties.

Scientific Research Applications

Methyl 3,3-difluoro-2-oxoindoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro group enhances its reactivity, allowing it to form stable complexes with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxoindoline-6-carboxylate
  • 3,3-Difluoro-2-oxoindoline

Uniqueness

Methyl 3,3-difluoro-2-oxoindoline-6-carboxylate is unique due to the presence of both the difluoro group and the oxoindoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3,3-difluoro-2-oxoindoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.

Chemical Structure and Synthesis

This compound possesses a unique chemical structure characterized by the presence of difluoromethyl and oxindole moieties. The synthesis typically involves multi-step reactions that can include cyclization and functional group modifications. The general synthetic route may follow these steps:

  • Formation of the Oxindole Core : Starting from isatin derivatives through cyclization reactions.
  • Fluorination : Introduction of fluorine atoms at the 3,3'-positions using electrophilic fluorination techniques.
  • Esters Formation : Esterification with methanol to yield the final methyl ester product.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)14.2
MDA-MB-231 (Breast)18.1
HeLa (Cervical)15.0

The IC50 values indicate the concentration required to inhibit 50% of cell growth, suggesting that this compound has a potent effect on these cancer types.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. Research indicates that the compound can modulate key signaling pathways involved in cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the indole ring significantly affect its potency.

Table 2: Structure-Activity Relationship Analysis

Substituent PositionSubstituent TypeEffect on Activity
C5-FIncreased potency
C6-COOHDecreased potency
C7-CH3Moderate potency

The introduction of electron-withdrawing groups at specific positions enhances the compound's ability to interact with biological targets, thereby improving its efficacy.

Case Studies

  • In Vivo Studies : In animal models, this compound has shown significant tumor reduction compared to controls. For instance, a study involving xenograft models demonstrated a reduction in tumor volume by approximately 50% after treatment with the compound over four weeks.
  • Combination Therapy : Preliminary findings suggest that combining this compound with existing chemotherapeutic agents may enhance therapeutic outcomes. In vitro studies indicated synergistic effects when used alongside standard treatments like doxorubicin.

Properties

CAS No.

1393540-51-6

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

methyl 3,3-difluoro-2-oxo-1H-indole-6-carboxylate

InChI

InChI=1S/C10H7F2NO3/c1-16-8(14)5-2-3-6-7(4-5)13-9(15)10(6,11)12/h2-4H,1H3,(H,13,15)

InChI Key

JVWXHMMOWOCTJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(C(=O)N2)(F)F

Origin of Product

United States

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